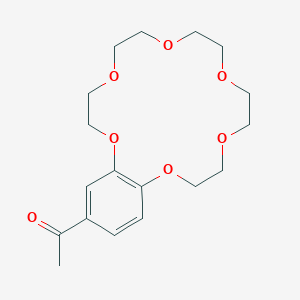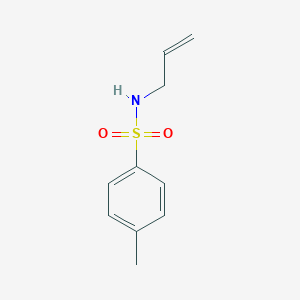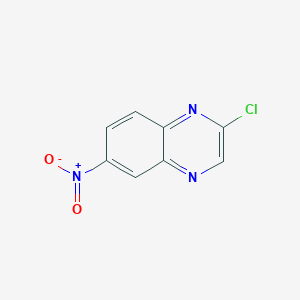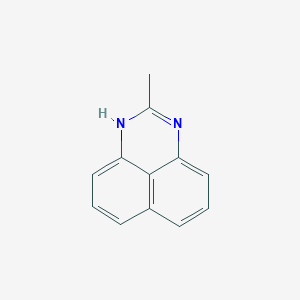
1-(チオフェン-2-イル)-1,2,3,4-テトラヒドロイソキノリン
説明
1-(Thiophen-2-yl)piperidine is a compound where the phenyl ring has been replaced by thiophene . It’s used in the storage temperature of 4°C and should be protected from light .
Synthesis Analysis
Thiophene derivatives have been synthesized by heterocyclization of various substrates . A multicomponent Chichibabin pyridine synthesis reaction was used to synthesize a novel di(thiophen-2-yl) substituted pyrene-pyridine fluorescent probe .Molecular Structure Analysis
The molecular structure of thiophene-based compounds is based on a five-membered ring made up of one sulfur as heteroatom .Chemical Reactions Analysis
Thiophene derivatives have been synthesized through various reactions, including the Gewald condensation reaction, which involves sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The reaction proceeds through a radical pathway .科学的研究の応用
医薬品化学
チオフェンとその置換誘導体は、"1-(チオフェン-2-イル)-1,2,3,4-テトラヒドロイソキノリン"を含む、医薬品化学の分野で興味深い用途を示す非常に重要なヘテロ環系化合物である . それらは、医薬品化学で多様な用途を持つ幅広い治療特性を持っている .
抗炎症特性
チオフェン核を含む化合物、例えば "1-(チオフェン-2-イル)-1,2,3,4-テトラヒドロイソキノリン"は、抗炎症特性を示すことが報告されている . 例えば、1-[1-(2,5-ジメチルチオフェン-3-イル)エチル]-1-ヒドロキシウレアは、抗炎症剤として作用する .
抗精神病特性
チオフェン系化合物は、抗精神病特性も有することが判明している . これにより、それらは様々な精神障害の治療に潜在的に役立つものとなる。
抗不整脈特性
チオフェン誘導体は、抗不整脈特性を示すことが報告されている . これは、不整脈または不規則な心拍の治療に潜在的に使用できることを意味する。
抗不安特性
チオフェン核を含む化合物は、抗不安特性を示すことが判明している . これは、不安障害の治療における潜在的な用途を示唆している。
抗真菌特性
チオフェン系化合物は、抗真菌特性を示すことが報告されている . これは、様々な真菌感染症の治療における潜在的な用途を示唆している。
抗がん特性
チオフェン誘導体は、抗がん特性を示すことが判明している . これは、様々なタイプの癌の治療における潜在的な用途を示唆している。
材料科学への応用
医薬品化学における用途に加えて、チオフェン誘導体は、材料科学にも使用されている。 例えば、それらは有機半導体の進歩において重要な役割を果たす<a aria-label="2: " data-citationid="824f2c07-0439-9f8d-9dab-a6ce35f13d51-36" h="ID=SERP,5015.1" href="https://link.springer.com/article/10.1007
作用機序
Target of Action
Thiophene derivatives have been found to exhibit a variety of biological effects, suggesting they may interact with multiple targets .
Mode of Action
Thiophene derivatives are known to play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Biochemical Pathways
It’s worth noting that thiophene derivatives have been associated with a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Pharmacokinetics
A related compound, methiopropamine, was found to be rapidly absorbed following intraperitoneal injection in mice, with peak concentrations in the blood achieved at five minutes and a subsequent reduction to 12% of peak concentrations within two hours post-administration .
Result of Action
Thiophene derivatives have been associated with a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Action Environment
Environmental factors can influence the action, efficacy, and stability of “1-(Thiophen-2-yl)-1,2,3,4-tetrahydroisoquinoline”. For instance, fluorescence quenching studies have shown that the interaction of thiophene substituted 1,3,4-oxadiazole derivative with different environmental pollutant aromatic amine derivatives can affect its properties .
将来の方向性
Future research could explore the use of thiophene-based compounds in various applications. For example, a pair of high-efficiency deep-red emissive ionic iridophosphors showing high photoluminescence quantum yields (PLQYs) were rationally designed by using 1-(thiophen-2-yl)isoquinoline as the cyclometalating ligand .
生化学分析
Biochemical Properties
The biochemical properties of 1-(Thiophen-2-yl)-1,2,3,4-tetrahydroisoquinoline are largely determined by its interactions with various biomolecules. For instance, it has been found to inhibit tyrosinase, an enzyme crucial for melanin synthesis . This interaction suggests that 1-(Thiophen-2-yl)-1,2,3,4-tetrahydroisoquinoline could potentially be used in the treatment of hyperpigmentation disorders.
Cellular Effects
In cellular environments, 1-(Thiophen-2-yl)-1,2,3,4-tetrahydroisoquinoline has been shown to exhibit dose-dependent inhibitory effects on melanin content and intracellular tyrosinase in B16F10 melanoma cells . This suggests that the compound could influence cell function by modulating key cellular processes such as cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
At the molecular level, 1-(Thiophen-2-yl)-1,2,3,4-tetrahydroisoquinoline exerts its effects through a variety of mechanisms. For instance, it has been shown to inhibit tyrosinase through a competitive inhibition mechanism . This involves the compound binding to the active site of the enzyme, thereby preventing it from catalyzing its substrate.
Temporal Effects in Laboratory Settings
The effects of 1-(Thiophen-2-yl)-1,2,3,4-tetrahydroisoquinoline in laboratory settings have been observed to change over time. For instance, it has been found that the compound exhibits high photoluminescence quantum yields (PLQYs) in both solution and aggregated states . This suggests that the compound’s effects on cellular function could vary depending on its state and the duration of exposure.
Dosage Effects in Animal Models
In animal models, the effects of 1-(Thiophen-2-yl)-1,2,3,4-tetrahydroisoquinoline have been observed to vary with dosage . For instance, it has been found that a small increase in dosage can lead to unexpectedly strong effects, suggesting a potential risk of unintended overdose .
Metabolic Pathways
1-(Thiophen-2-yl)-1,2,3,4-tetrahydroisoquinoline is involved in several metabolic pathways. Its metabolism is somewhat similar to methamphetamine, involving processes such as hydroxylation, demethylation, and deamination . The end product is likely to be thiophene-2-carboxylic acid .
特性
IUPAC Name |
1-thiophen-2-yl-1,2,3,4-tetrahydroisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NS/c1-2-5-11-10(4-1)7-8-14-13(11)12-6-3-9-15-12/h1-6,9,13-14H,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHDLSGWIMXIQQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C2=CC=CC=C21)C3=CC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40383147 | |
| Record name | 1-(thiophen-2-yl)-1,2,3,4-tetrahydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40383147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120086-35-3 | |
| Record name | 1-(thiophen-2-yl)-1,2,3,4-tetrahydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40383147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6,7,9,10,12,13,15,16,23,24,26,27,29,30-Tetradecahydrodibenzo[b,N][1,4,7,10,13,16,19,22,25]nonaoxacycloheptacosine](/img/structure/B188073.png)

![7,16-Bis[(4-methylphenyl)sulfonyl]-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane](/img/structure/B188075.png)










